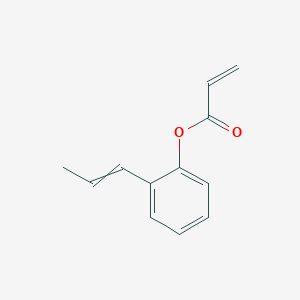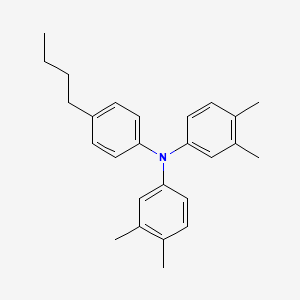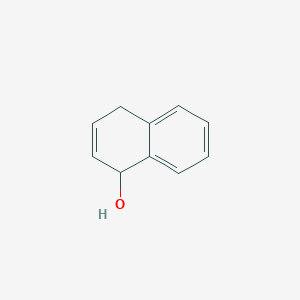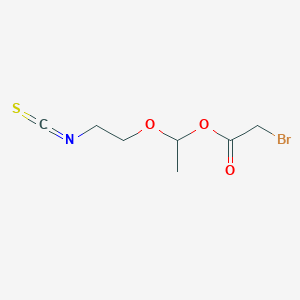
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate is an organic compound with the molecular formula C7H10BrNO3S. It is a versatile compound used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isothiocyanatoethoxy)ethyl bromoacetate typically involves the reaction of ethyl bromoacetate with 2-isothiocyanatoethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition reactions: Reagents such as primary or secondary amines are used, and reactions are conducted at room temperature or slightly elevated temperatures in solvents like ethanol or methanol.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide in aqueous solutions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Addition reactions: Products are typically thiourea derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Bioconjugation: The isothiocyanate group allows for the conjugation of the compound to biomolecules, facilitating the study of protein-ligand interactions and the development of diagnostic tools.
Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties for applications in electronics and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Isothiocyanatoethoxy)ethyl bromoacetate involves its reactive functional groups The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of stable thiourea linkages This reactivity is exploited in bioconjugation and the development of targeted therapies
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromoacetate: A simpler ester with similar reactivity but lacking the isothiocyanate group.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl ester group.
Ethyl chloroacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl iodoacetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-Isothiocyanatoethoxy)ethyl bromoacetate is unique due to the presence of both the isothiocyanate and bromoacetate functional groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs. The isothiocyanate group provides additional reactivity for bioconjugation and the synthesis of thiourea derivatives, making it a valuable compound in medicinal chemistry and material science.
Propiedades
Número CAS |
137914-53-5 |
|---|---|
Fórmula molecular |
C7H10BrNO3S |
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
1-(2-isothiocyanatoethoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C7H10BrNO3S/c1-6(12-7(10)4-8)11-3-2-9-5-13/h6H,2-4H2,1H3 |
Clave InChI |
POOUUYYIKDZGFM-UHFFFAOYSA-N |
SMILES canónico |
CC(OCCN=C=S)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
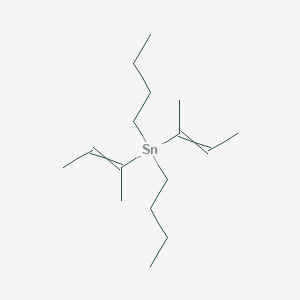
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
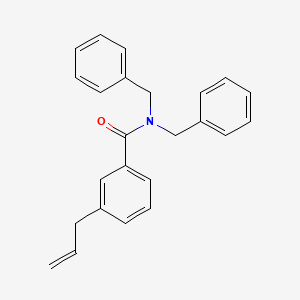
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
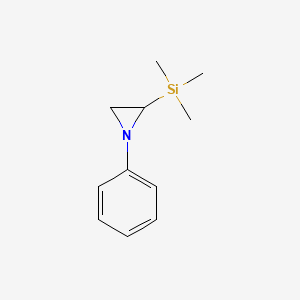
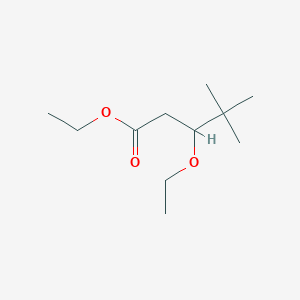
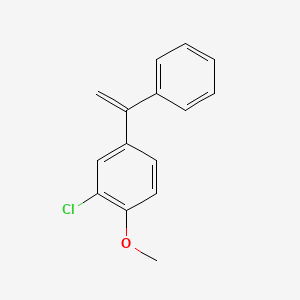
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)

